molecular formula C12H16OS B7938004 3-(3,5-Dimethylphenyl)thiolan-3-ol

3-(3,5-Dimethylphenyl)thiolan-3-ol

Cat. No.: B7938004
M. Wt: 208.32 g/mol
InChI Key: KTSNNIJNLPUWCZ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)thiolan-3-ol is an organic compound characterized by a thiolane ring substituted with a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)thiolan-3-ol typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with thiolane-3-one. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

    Preparation of 3,5-dimethylphenylmagnesium bromide: This is achieved by reacting 3,5-dimethylbromobenzene with magnesium in dry ether.

    Reaction with thiolane-3-one: The prepared Grignard reagent is then reacted with thiolane-3-one to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)thiolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiolane derivative.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

3-(3,5-Dimethylphenyl)thiolan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)thiolan-3-ol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethylphenyl)thiolane: Lacks the hydroxyl group present in 3-(3,5-Dimethylphenyl)thiolan-3-ol.

    3-(3,5-Dimethylphenyl)thiolane-3-one: Contains a carbonyl group instead of a hydroxyl group.

Uniqueness

This compound is unique due to the presence of both a thiolane ring and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-9-5-10(2)7-11(6-9)12(13)3-4-14-8-12/h5-7,13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSNNIJNLPUWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2(CCSC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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